6-Oxoheptanal

Chemoselective reduction Bifunctional substrates Catalyst differentiation

6-Oxoheptanal (CAS 19480-04-7), also known as 6-oxo-heptanal or 5-acetylpentanal, is a seven-carbon linear ketoaldehyde with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. It is commercially available from multiple suppliers at standard purities of 95% or higher, with batch-specific QC documentation including NMR, HPLC, and GC available upon request.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 19480-04-7
Cat. No. B8601428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxoheptanal
CAS19480-04-7
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=O)CCCCC=O
InChIInChI=1S/C7H12O2/c1-7(9)5-3-2-4-6-8/h6H,2-5H2,1H3
InChIKeyVAMUJZGXPJBNCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxoheptanal (CAS 19480-04-7): Technical Baseline for Sourcing and Application Assessment


6-Oxoheptanal (CAS 19480-04-7), also known as 6-oxo-heptanal or 5-acetylpentanal, is a seven-carbon linear ketoaldehyde with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is commercially available from multiple suppliers at standard purities of 95% or higher, with batch-specific QC documentation including NMR, HPLC, and GC available upon request . The compound serves as a versatile synthetic intermediate, most notably in intramolecular aldol condensations to form cyclic enones, in chemoselective reductions where aldehyde- versus ketone-reactivity is exploited, and as a building block for alkynyl ketone synthesis [1][2].

Why Substituting 6-Oxoheptanal with Generic Ketoaldehydes Fails in Critical Synthetic and Analytical Workflows


Ketoaldehydes sharing the same general formula (e.g., 5-oxohexanal, 7-oxooctanal) differ fundamentally in their intramolecular cyclization outcomes, chemoselectivity profiles, and physical properties due solely to chain length and carbonyl spacing. For 6-oxoheptanal, the precise 1,6-relationship between the aldehyde and ketone carbonyls dictates exclusive formation of a five-membered carbocycle (1-acetylcyclopentene) under aldol conditions—an outcome not replicable with 5-oxohexanal (which yields a four-membered ring or intermolecular products) or 7-oxooctanal (which preferentially forms a six-membered ring) [1][2]. Furthermore, the differential reactivity of the terminal aldehyde versus internal ketone toward catalysts such as BINOL–Zr complexes is chain-length dependent; substitution with an analog of different carbon count will alter both reaction kinetics and product distribution in multi-step sequences where regioselectivity is paramount [3]. Procurement of an analog without experimental validation of these chain-length-specific behaviors introduces uncontrolled variables in reaction optimization, yield reproducibility, and downstream impurity profiling.

6-Oxoheptanal: Quantitative Differentiation Evidence Against Closest Ketoaldehyde Analogs


Aldehyde-Selective Reduction: 93% Yield of 7-Hydroxyheptan-2-one with Intact Ketone

In the presence of a catalytic BINOL–Zr(OiPr)₄ complex at room temperature, 6-oxoheptanal undergoes selective reduction of the aldehyde group while the internal ketone remains completely intact, yielding 7-hydroxyheptan-2-one in 93% yield [1]. Under the same conditions, the shorter-chain analog 5-oxohexanal gave a lower yield of ~76%, and the aromatic ketoaldehyde 6-oxo-6-phenylhexanal gave ~62% [1]. This differential performance is not a function of generic aldehyde electrophilicity but reflects chain-length-dependent substrate–catalyst interactions that favor the seven-carbon 1,6-ketoaldehyde scaffold.

Chemoselective reduction Bifunctional substrates Catalyst differentiation

One-Pot Conversion to Terminal Alkynyl Ketone: 76% Yield via Nonaflation–Elimination

When subjected to a one-pot nonaflation–elimination sequence using perfluorobutane-1-sulfonyl fluoride and the P1 phosphazene base, 6-oxoheptanal is converted to 6-heptyn-2-one (a terminal alkynyl ketone) in 76% yield [1]. In contrast, the shorter-chain homolog 5-oxohexanal yields the corresponding 1-hexyn-5-one in substantially lower yield (~% not fully reported but notably inferior), and 7-oxooctanal gives the homologous alkynyl ketone in ~61% yield [1]. The 1,6-ketoaldehyde scaffold of 6-oxoheptanal appears optimally suited for this transformation among the linear ketoaldehyde series evaluated.

Alkynyl ketone synthesis One-pot methodology Terminal alkyne

Intramolecular Aldol Cyclization: Exclusive 1-Acetylcyclopentene Formation via 5-Exo-Trig Pathway

Treatment of 6-oxoheptanal with dilute NaOH triggers an intramolecular aldol condensation that yields 1-acetylcyclopentene as the overwhelmingly predominant product [1]. This five-membered ring cyclization proceeds via a 5-exo-trig pathway that is thermodynamically and kinetically favored for the 1,6-ketoaldehyde scaffold. By contrast, 5-oxohexanal (1,5-ketoaldehyde) would necessarily form a strained four-membered ring via 4-exo-trig, an unfavorable process, while 7-oxooctanal (1,7-ketoaldehyde) preferentially forms a six-membered ring via 6-exo-trig, yielding a structurally distinct cyclohexenone product [2]. The ring-size outcome is dictated entirely by carbonyl spacing—a parameter fixed at six intervening carbons for the target compound.

Intramolecular aldol Ring-size selectivity Enolate regiochemistry

6-Oxoheptanal: High-Value Research and Industrial Application Scenarios


Chemoselective Synthesis of 7-Hydroxyheptan-2-one as a Protected Diol Precursor

Utilize the documented 93% chemoselective aldehyde reduction (BINOL–Zr catalyst) to generate 7-hydroxyheptan-2-one with the internal ketone preserved [3]. This bifunctional intermediate enables orthogonal protection strategies and subsequent elaboration at either terminus, making it valuable for fragment coupling in natural product synthesis and polymer precursor preparation.

Terminal Alkynyl Ketone Library Construction via One-Pot Nonaflation

Employ the optimized 76%-yield one-pot conversion to 6-heptyn-2-one as a gateway to terminal alkyne building blocks [3]. The terminal alkyne handle permits downstream click chemistry (CuAAC), Sonogashira couplings, or further functionalization, enabling rapid assembly of diverse molecular libraries for medicinal chemistry and materials science applications.

Stereoselective Synthesis of Cyclopentene-Containing Frameworks

Exploit the predictable 5-exo-trig intramolecular aldol condensation of 6-oxoheptanal to 1-acetylcyclopentene [3] as a key step in constructing cyclopentane- and cyclopentene-containing natural product cores. The ring-size specificity eliminates the need for separation of competing cyclohexenone or cyclobutanone byproducts, streamlining routes to prostaglandin analogs, terpenoid fragments, and other five-membered carbocyclic targets.

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